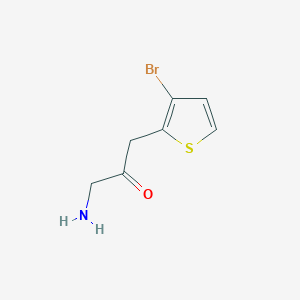
1-Amino-3-(3-bromothiophen-2-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(3-bromothiophen-2-yl)propan-2-one is an organic compound with the molecular formula C₇H₈BrNOS and a molecular weight of 234.11 g/mol . This compound is characterized by the presence of an amino group, a bromine-substituted thiophene ring, and a ketone functional group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
The synthesis of 1-Amino-3-(3-bromothiophen-2-yl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-bromothiophene-2-carbaldehyde with an appropriate amine and a ketone precursor under controlled conditions . The reaction typically requires a catalyst and may involve steps such as condensation, reduction, and purification to obtain the desired product with high purity.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Amino-3-(3-bromothiophen-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Amino-3-(3-bromothiophen-2-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing thiophene rings.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(3-bromothiophen-2-yl)propan-2-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The amino group and the bromine-substituted thiophene ring are likely involved in binding to biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
1-Amino-3-(3-bromothiophen-2-yl)propan-2-one can be compared with other similar compounds, such as:
1-Amino-3-(3-bromophenyl)propan-2-one: This compound has a similar structure but with a phenyl ring instead of a thiophene ring.
1-Amino-3-(3-chlorothiophen-2-yl)propan-2-one:
1-Amino-3-(3-bromothiophen-2-yl)propan-2-ol: This compound is a reduced form of the original compound, with an alcohol group instead of a ketone group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H8BrNOS |
|---|---|
Peso molecular |
234.12 g/mol |
Nombre IUPAC |
1-amino-3-(3-bromothiophen-2-yl)propan-2-one |
InChI |
InChI=1S/C7H8BrNOS/c8-6-1-2-11-7(6)3-5(10)4-9/h1-2H,3-4,9H2 |
Clave InChI |
QIJJVTVFONCFDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1Br)CC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


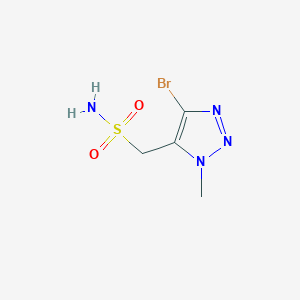
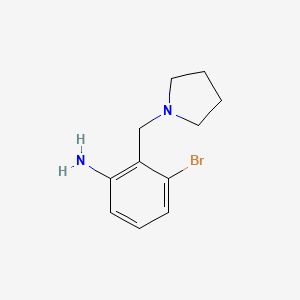
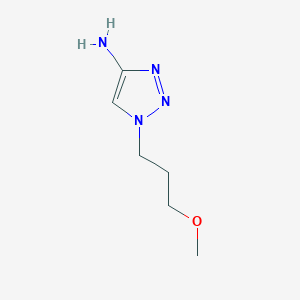
![1-[1-(Aminomethyl)cyclopropyl]-1-cyclobutylethan-1-ol](/img/structure/B13171105.png)
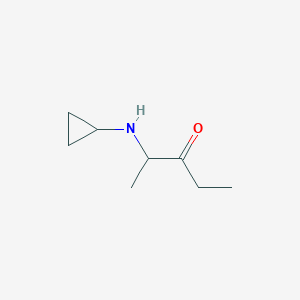

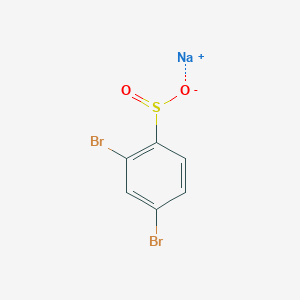

![N-[1-(Aminomethyl)cyclopropyl]-2-methoxyacetamide](/img/structure/B13171141.png)
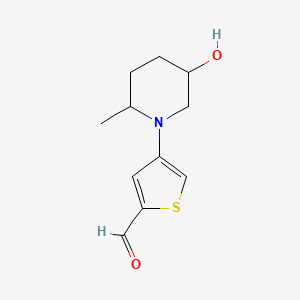
![2-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13171158.png)
![6-tert-Butyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13171164.png)
![Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13171166.png)

